![molecular formula C16H20O3 B12611785 Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester CAS No. 647033-11-2](/img/structure/B12611785.png)
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester is a complex organic compound with a unique structure that combines an acetic acid ester with a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester typically involves the esterification of acetic acid with the corresponding alcohol, [[1-(phenylethynyl)pentyl]oxy] methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are more environmentally friendly is also a consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenylethynyl group may also interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, phenyl ester: Similar in structure but lacks the phenylethynyl group.
Acetic acid, pentyl ester: Similar ester structure but with a different alkyl group.
Uniqueness
The presence of the phenylethynyl group in acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester makes it unique compared to other esters
Propiedades
Número CAS |
647033-11-2 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
methyl 2-(1-phenylhept-1-yn-3-yloxy)acetate |
InChI |
InChI=1S/C16H20O3/c1-3-4-10-15(19-13-16(17)18-2)12-11-14-8-6-5-7-9-14/h5-9,15H,3-4,10,13H2,1-2H3 |
Clave InChI |
MMWZVKCBLWJJIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#CC1=CC=CC=C1)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)

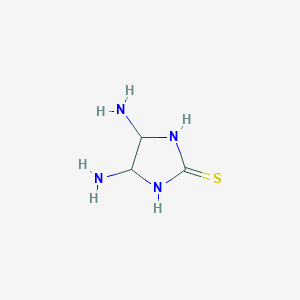
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
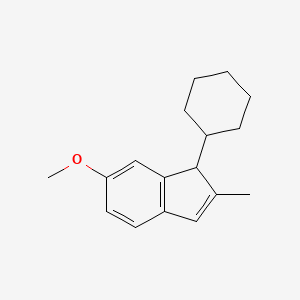
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)

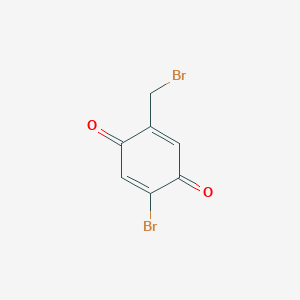


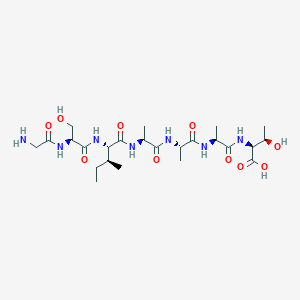
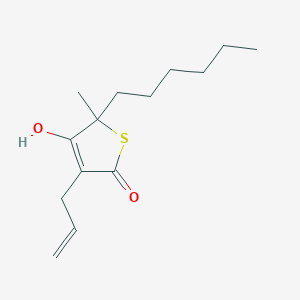
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
